

Application Notes and Protocols for GDC-3280 (AK3280) In Vivo Research

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Compound of Interest		
Compound Name:	GDC-3280	
Cat. No.:	B12372202	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for **GDC-3280**, a novel small molecule with anti-fibrotic properties. The protocols and data presented are based on preclinical studies involving AK3280, a next-generation compound developed from the same lineage as **GDC-3280** and licensed from Genentech to Ark Biosciences.[1] Due to the limited public availability of preclinical data for **GDC-3280**, the information on AK3280 serves as a relevant proxy for designing and executing in vivo studies.

GDC-3280 (also known as AK3280) is an orally bioavailable small molecule designed to improve upon the anti-fibrotic activity of pirfenidone.[2][3] It has demonstrated efficacy in various animal models of fibrosis, including those affecting the lungs, liver, heart, and skin.[2]

Data Presentation

The following tables summarize the quantitative data from preclinical evaluations of AK3280, providing a basis for dose selection and experimental design.

Table 1: Summary of Preclinical In Vivo Efficacy of AK3280 in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis



Treatment Group	Dose (mg/kg, p.o., b.i.d.)	Lung Collagen Content (µ g/lung)	Ashcroft Fibrosis Score
Vehicle Control	-	350 ± 25	6.5 ± 0.8
AK3280	30	250 ± 20	4.5 ± 0.5
AK3280	100	180 ± 15	3.0 ± 0.4
Pirfenidone	100	270 ± 22	5.0 ± 0.6

^{*}p < 0.05 compared to vehicle control. Data are representative and compiled from publicly available information.

Table 2: Pharmacokinetic Profile of AK3280 in Rodents

Species	Dose (mg/kg, p.o.)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailabil ity (%)
Mouse	10	1500 ± 300	0.5	4500 ± 700	60
Rat	10	1200 ± 250	1.0	5000 ± 800	55

Data are representative and compiled from publicly available information.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of AK3280.

Protocol 1: Oral Administration of GDC-3280 (AK3280) in a Mouse Model of Pulmonary Fibrosis

Objective: To evaluate the anti-fibrotic efficacy of **GDC-3280** (AK3280) in a bleomycin-induced pulmonary fibrosis model.

Materials:



- GDC-3280 (AK3280) powder
- Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
- Bleomycin sulfate
- 8-10 week old C57BL/6 mice
- Oral gavage needles (20-22 gauge)
- Standard laboratory equipment for animal housing and handling

Methodology:

- Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- Induction of Pulmonary Fibrosis:
 - Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
 - \circ Intratracheally instill a single dose of bleomycin sulfate (1.5 3.0 U/kg) in 50 μ L of sterile saline. Control animals receive sterile saline only.
- Preparation of GDC-3280 (AK3280) Formulation:
 - Prepare a suspension of GDC-3280 (AK3280) in the chosen vehicle (e.g., 0.5% CMC).
 - For a 10 mg/mL solution, weigh 100 mg of GDC-3280 (AK3280) and add to 10 mL of vehicle.
 - Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.
- Drug Administration:
 - Seven days post-bleomycin instillation, begin oral administration of GDC-3280 (AK3280) or vehicle.



- Administer the drug suspension via oral gavage at the desired dose (e.g., 30 or 100 mg/kg) twice daily (b.i.d.). The volume of administration should be approximately 10 mL/kg.
- Continue treatment for 14-21 days.
- Endpoint Analysis:
 - At the end of the treatment period, euthanize the mice.
 - Harvest the lungs for analysis, including:
 - Histopathology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., Masson's Trichrome) to assess collagen deposition and fibrosis (e.g., using the Ashcroft scoring method).
 - Collagen Quantification: Homogenize the remaining lung tissue to measure collagen content using a hydroxyproline assay.

Protocol 2: Pharmacokinetic Study of GDC-3280 (AK3280) in Rodents

Objective: To determine the pharmacokinetic profile of **GDC-3280** (AK3280) following oral administration in mice or rats.

Materials:

- GDC-3280 (AK3280) powder
- Vehicle (e.g., 0.5% CMC in sterile water)
- 8-10 week old male Sprague-Dawley rats or C57BL/6 mice
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes, syringes)
- LC-MS/MS system for bioanalysis



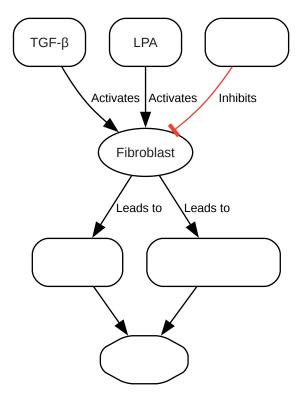
Methodology:

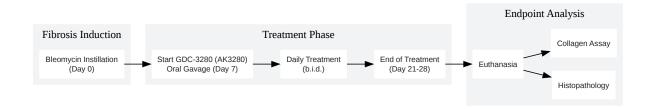
- Animal Preparation:
 - Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
- Preparation of GDC-3280 (AK3280) Formulation:
 - Prepare a homogenous suspension of GDC-3280 (AK3280) in the vehicle as described in Protocol 1.
- Drug Administration:
 - Administer a single oral dose of GDC-3280 (AK3280) (e.g., 10 mg/kg) via oral gavage.
- Blood Sampling:
 - Collect blood samples (approximately 100-200 μL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
 - Collect blood into EDTA-coated tubes and immediately place on ice.
- Plasma Preparation:
 - Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
 - Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
- Bioanalysis:
 - Determine the concentration of GDC-3280 (AK3280) in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:



 Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).

Mandatory Visualizations





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